Phomactin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID 6444168 is a natural product found in Phoma with data available.

科学的研究の応用

Therapeutic Applications

1.1 Cancer Treatment

Phomactin A has been studied for its effects on tumor cell behavior, particularly in the context of gamma radiation therapy. Research indicates that this compound can inhibit the repopulation of tumor cells following radiation exposure. In vitro studies demonstrated that this compound reduced the repopulation rate of murine lung carcinoma cells (TC-1) by approximately 55% after irradiation, suggesting its potential as an adjuvant in cancer therapies .

1.2 Mechanism of Action

The primary mechanism through which this compound operates is by antagonizing PAFR. This receptor is implicated in various pathological conditions, including asthma, sepsis, and cancer progression. By blocking PAFR, this compound may enhance the efficacy of existing cancer treatments by preventing tumor repopulation and improving patient outcomes post-therapy .

Synthesis Challenges and Innovations

2.1 Total Synthesis

The total synthesis of this compound has been a subject of extensive research due to its complex structure. Several synthetic routes have been developed, with notable strategies including intramolecular oxa-[3 + 3] annulation techniques that allow for efficient construction of its unique bicyclic framework . The challenges faced during synthesis often involve achieving the correct stereochemistry and functionalization at specific carbon centers.

| Synthesis Method | Description | Challenges |

|---|---|---|

| Oxa-[3 + 3] Annulation | Constructs the ABCD-tricyclic core of this compound | Managing competing pathways and stereochemical control |

| Racemic Synthesis | Produces a mixture of enantiomers | Purification and separation of desired enantiomer |

| Bioinspired Approaches | Leverages natural product structures for synthetic strategies | Complexity in replicating natural biosynthetic pathways |

Bioactivity Studies

Recent studies have highlighted the bioactivity profile of this compound and its congeners. The compound exhibits significant inhibitory activity against PAFR, with an IC50 value around 3.8 µM, comparable to other known PAFR antagonists like WEB 2170 . The bioactivity results underscore its potential for further development as a therapeutic agent.

Table: Bioactivity Comparison of Phomactins

| Compound | IC50 (µM) | % Inhibition of Tumor Cell Repopulation |

|---|---|---|

| This compound | 3.8 | 55 ± 11 |

| Phomactin R | 2.5 | 83 ± 7 |

| Phomactin F | 2.7 | 77 ± 3 |

| WEB 2170 | 3.2 | 71 ± 2 |

特性

CAS番号 |

130595-24-3 |

|---|---|

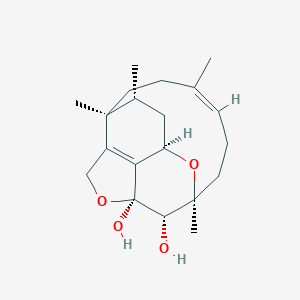

分子式 |

C20H30O4 |

分子量 |

334.4 g/mol |

IUPAC名 |

(1R,3R,4S,7Z,11S,12S,13S)-3,4,7,11-tetramethyl-14,18-dioxatetracyclo[9.6.1.04,16.013,17]octadeca-7,16-diene-12,13-diol |

InChI |

InChI=1S/C20H30O4/c1-12-6-5-8-19(4)17(21)20(22)16-14(11-23-20)18(3,9-7-12)13(2)10-15(16)24-19/h6,13,15,17,21-22H,5,7-11H2,1-4H3/b12-6-/t13-,15-,17+,18+,19+,20+/m1/s1 |

InChIキー |

ABEFPCRGBOFMDC-MPXXBEOSSA-N |

SMILES |

CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |

異性体SMILES |

C[C@@H]1C[C@@H]2C3=C4[C@]1(CC/C(=C/CC[C@](O2)([C@@H]([C@]3(OC4)O)O)C)/C)C |

正規SMILES |

CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |

同義語 |

phomactin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。